2-[(4-Ethoxyphenoxy)methyl]oxirane
Overview
Description
2-[(4-Ethoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane typically involves the reaction of 4-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-Ethoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[(4-Ethoxyphenoxy)methyl]oxirane is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research involving this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenoxy)methyl]oxirane involves its ability to react with various nucleophiles due to the presence of the oxirane ring. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-[(4-Ethoxyphenoxy)methyl]oxirane can be compared with other similar compounds such as:
2-[(2-Ethoxyphenoxy)methyl]oxirane: This compound has a similar structure but with the ethoxy group positioned at the 2-position instead of the 4-position.
2-[(4-Methoxyphenoxy)methyl]oxirane: This compound has a methoxy group instead of an ethoxy group.
2-[(4-Propoxyphenoxy)methyl]oxirane: This compound has a propoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the ethoxy group at the 4-position, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
2-[(4-ethoxyphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-12-9-3-5-10(6-4-9)13-7-11-8-14-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYVUJCNJKSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395825 | |
Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-26-4 | |
Record name | 2-[(4-ethoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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